![molecular formula C25H30N6O5 B2500363 benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 938762-56-2](/img/structure/B2500363.png)

benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of Benzyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

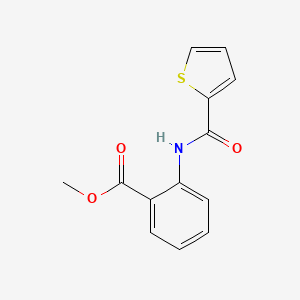

The compound this compound is a complex molecule that appears to be a derivative of imidazo[2,1-f]purin, which is a fused heterocyclic compound. The structure suggests the presence of a benzyl group, a morpholine moiety, and multiple methyl groups, which could contribute to its chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related benzoimidazole derivatives has been reported using various methods. For instance, a photocatalytic radical cascade cyclization has been used to synthesize benzo[4,5]imidazo[2,1-a]isoquinolin derivatives, which share a similar imidazole core with the compound . Another method involves a solvent-free reaction combining acenaphthoquinone, benzils, and ammonium acetate to yield benzo[d,e]imidazo[2,1-a]isoquinolin-7-ones . These methods highlight the potential for creating complex molecules with imidazole cores through innovative synthetic strategies.

Molecular Structure Analysis

The molecular structure of this compound likely features a planar imidazo[2,1-f]purin core with substituents that could affect its electronic distribution and steric hindrance. The presence of a morpholine ring, which is found in various pharmacologically active compounds, could influence the molecule's solubility and interaction with biological targets .

Chemical Reactions Analysis

The compound may undergo typical reactions associated with its functional groups. The benzyl group could participate in oxidation or serve as a leaving group in nucleophilic substitution reactions. The morpholine ring could be involved in ring-opening reactions or act as a nucleophile. The imidazole ring might engage in electrophilic substitution, given its aromatic nature.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit a range of properties. Benzimidazole derivatives have been synthesized with potential antioxidant and antimicrobial activities . The presence of a morpholine moiety has been associated with glucosidase inhibition and antioxidant activity in benzimidazole compounds . These properties suggest that the compound may also possess biological activities worth exploring.

Applications De Recherche Scientifique

Complex Formation with Metal Ions

Research conducted by Tekade et al. (2018) explores the formation of complexes with Sr(II), Cr(II), and Al(III) using ligands including benzimidazole derivatives. This study, using pH metric techniques, provides insights into the stability constants of these complexes, relevant for specialists in coordination chemistry (Tekade et al., 2018).

Synthesis of Novel Heterocycles

Shimada et al. (1993) describe the synthesis of new heterocycles, including 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones. This work demonstrates a methodology for creating these compounds, which could have implications in further chemical and pharmacological research (Shimada et al., 1993).

Photophysical and Electrochemical Properties

Samy and Alexander (2011) synthesized new star-shaped trinuclear Ru(II) complexes of imidazo[4,5-f][1,10]phenanthroline derivatives. Their study focuses on the photophysical and electrochemical properties of these complexes, shedding light on the potential applications in materials science and catalysis (Samy & Alexander, 2011).

Solid-Phase Synthesis Techniques

Karskela and Lönnberg (2006) developed a method for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This approach could be significant for the development of library synthesis in drug discovery and chemical biology (Karskela & Lönnberg, 2006).

Propriétés

IUPAC Name |

benzyl 2-[4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O5/c1-17-18(2)31-21-22(26-24(31)29(17)10-9-28-11-13-35-14-12-28)27(3)25(34)30(23(21)33)15-20(32)36-16-19-7-5-4-6-8-19/h4-8H,9-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVMVUAHVUDUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)

![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2500298.png)

![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)

![6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500303.png)